![molecular formula C56H69N11O10 B15125362 2-amino-N-[1-[[1-[[1-[[6-amino-1-[[3-hydroxy-1-[(4-imino-3,7-dioxo-1-phenylheptan-2-yl)amino]-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]butanediamide](/img/structure/B15125362.png)
2-amino-N-[1-[[1-[[1-[[6-amino-1-[[3-hydroxy-1-[(4-imino-3,7-dioxo-1-phenylheptan-2-yl)amino]-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]butanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-amino-N-[1-[[1-[[1-[[6-amino-1-[[3-hydroxy-1-[(4-imino-3,7-dioxo-1-phenylheptan-2-yl)amino]-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]butanediamide is a complex organic molecule with multiple functional groups, including amino, hydroxy, and imino groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The general synthetic route includes:
Formation of the core structure: This involves the condensation of smaller organic molecules to form the central backbone of the compound.
Functional group modifications: Introduction of amino, hydroxy, and imino groups through various chemical reactions such as amination, hydroxylation, and imination.
Purification: The final compound is purified using techniques like chromatography to ensure the desired purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve:
Large-scale synthesis: Utilizing automated reactors and continuous flow systems to scale up the synthesis process.
Optimization of reaction conditions: Ensuring that the reactions are efficient and cost-effective, with minimal by-products.
Quality control: Implementing stringent quality control measures to maintain the consistency and purity of the final product.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.
Reduction: The imino groups can be reduced to form amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or amides.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, this compound can be used to study protein-ligand interactions due to its ability to form hydrogen bonds and other non-covalent interactions with biological macromolecules.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its complex structure allows for specific interactions with biological targets, making it a promising lead compound for drug development.
Industry
In industry, this compound can be used in the development of new materials with unique properties, such as polymers or nanomaterials.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The multiple functional groups allow it to form specific interactions, such as hydrogen bonds, ionic interactions, and hydrophobic interactions, with these targets. These interactions can modulate the activity of the targets, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-amino-1-butanol
- 6-amino-1-hexanol
- 3-hydroxy-1-phenylbutan-2-one
Uniqueness
The uniqueness of 2-amino-N-[1-[[1-[[1-[[6-amino-1-[[3-hydroxy-1-[(4-imino-3,7-dioxo-1-phenylheptan-2-yl)amino]-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]butanediamide lies in its complex structure, which allows for multiple interactions with biological targets
特性
分子式 |
C56H69N11O10 |
|---|---|
分子量 |
1056.2 g/mol |
IUPAC名 |
2-amino-N-[1-[[1-[[1-[[6-amino-1-[[3-hydroxy-1-[(4-imino-3,7-dioxo-1-phenylheptan-2-yl)amino]-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]butanediamide |
InChI |
InChI=1S/C56H69N11O10/c1-34(69)49(56(77)63-44(28-35-16-5-2-6-17-35)50(71)40(58)23-15-27-68)67-52(73)43(25-13-14-26-57)62-55(76)47(31-38-33-61-42-24-12-11-22-39(38)42)66-54(75)46(30-37-20-9-4-10-21-37)65-53(74)45(29-36-18-7-3-8-19-36)64-51(72)41(59)32-48(60)70/h2-12,16-22,24,27,33-34,41,43-47,49,58,61,69H,13-15,23,25-26,28-32,57,59H2,1H3,(H2,60,70)(H,62,76)(H,63,77)(H,64,72)(H,65,74)(H,66,75)(H,67,73) |
InChIキー |
IZWCLVCOWIZCRL-UHFFFAOYSA-N |
正規SMILES |
CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)C(=N)CCC=O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)N)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


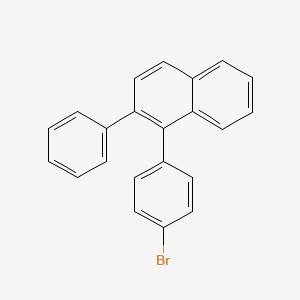
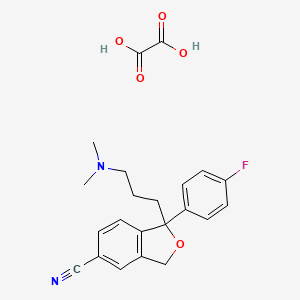
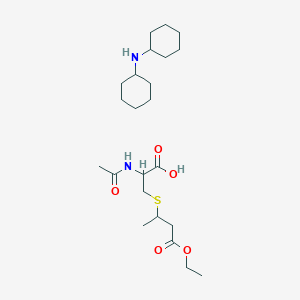
![10-Chloro-2-phenylphenanthro[3,4-d]oxazole](/img/structure/B15125301.png)
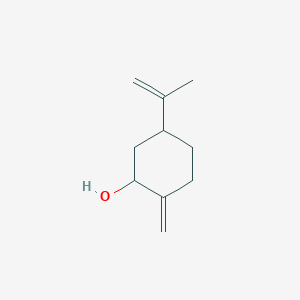
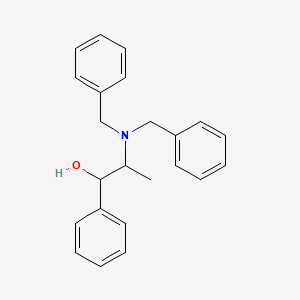
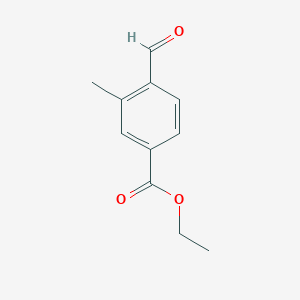
![2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[3-carboxy-1-[[1-[[3-carboxy-1-[(1-carboxy-2-sulfanylethyl)amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B15125331.png)
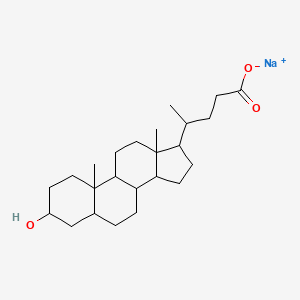
![2-[(1R,3R)-3-[[(2S,3S)-2-Azido-3-methyl-1-oxopentyl]amino]-1-hydroxy-4-methylpentyl]-4-thiazolecarboxylic Acid Methyl Ester](/img/structure/B15125337.png)

![N-(1,3-benzodioxol-5-ylmethyl)-1,2,3,4-tetrahydro-[1]benzothiolo[2,3-c]pyridine-3-carboxamide](/img/structure/B15125347.png)
![[3a-(Hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] hexadecanoate](/img/structure/B15125351.png)
![14-[Tert-butyl(dimethyl)silyl]oxy-8-methoxy-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadecan-12-ol](/img/structure/B15125365.png)
